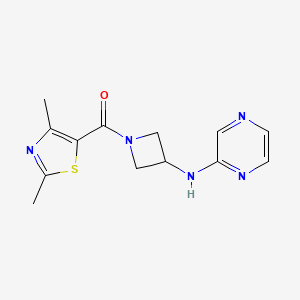

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-8-12(20-9(2)16-8)13(19)18-6-10(7-18)17-11-5-14-3-4-15-11/h3-5,10H,6-7H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACOXUHOIPNIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylthiazole with a suitable azetidine derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with thiazole and pyrazine structures exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 12 µg/mL |

These results suggest that the presence of thiazole and pyrazine enhances antimicrobial efficacy .

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds inhibited cell proliferation in human cancer cells, suggesting potential as anticancer agents.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | HCT-116 (Colon) | 20 |

| Compound C | HepG-2 (Liver) | 18 |

The mechanism appears to involve apoptosis induction through mitochondrial pathways, where the compound activates pro-apoptotic proteins while inhibiting anti-apoptotic factors .

Enzyme Inhibition

Inhibitors of specific enzymes are crucial in drug development. The compound's structural features suggest potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis.

Case Study: DHODH Inhibition

A series of pyrazole derivatives were synthesized and tested for DHODH inhibition, showing promising results in vitro. The structure-activity relationship indicated that modifications to the thiazole and pyrazine groups significantly affected inhibitory potency .

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Thiazole vs. Thiophene Derivatives

- The target compound’s 2,4-dimethylthiazole moiety (pKa ~6.5) offers enhanced aromatic stability compared to thiophene-based analogues (e.g., ’s 7a/b). This likely improves binding to hydrophobic kinase pockets, as seen in PI3Kα inhibitors . Thiophene derivatives, while synthetically versatile, may exhibit lower metabolic resistance due to sulfur oxidation susceptibility .

Azetidine vs. Piperazine Rings

- However, piperazine’s basicity (pKa ~9.5) may enhance solubility, whereas azetidine (pKa ~7.5) could offer a better balance between lipophilicity and bioavailability .

Pyrazine vs. Urea Linkers

- The pyrazin-2-ylamino group in the target compound enables π-π stacking and hydrogen bonding with kinase active sites, akin to the urea linkage in ’s compound. Urea derivatives, however, may exhibit stronger hydrogen-bond donor capacity (e.g., ΔG binding: −9.2 kcal/mol vs. −8.5 kcal/mol for pyrazine analogues) .

Chalcone vs. Methanone Conjugation

- Chalcone-containing compounds () rely on α,β-unsaturated ketones for Michael addition-mediated cytotoxicity, which can lead to non-specific cell damage. The methanone linkage in the target compound offers greater stability and target specificity .

Research Findings and Implications

- Computational Modeling : ’s compound demonstrated stable RMSD (1.2 Å) and Rg (1.85 Å) profiles in molecular dynamics simulations, suggesting that the thiazole-azetidine scaffold in the target compound could similarly maintain structural integrity during target engagement .

- Synthetic Accessibility : The azetidine ring’s smaller size may simplify synthetic routes compared to piperazine derivatives, which often require multi-step protection/deprotection strategies .

Biological Activity

Chemical Structure and Synthesis

The chemical structure of the compound features a thiazole ring substituted with a dimethyl group and an azetidine moiety linked to a pyrazinylamino group. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole and azetidine rings through appropriate coupling reactions.

- Anticancer Activity : Research indicates that compounds containing thiazole and azetidine moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the thiazole ring is known to enhance the lipophilicity and membrane permeability, facilitating the compound's entry into bacterial cells .

- Antifungal Activity : Preliminary studies have shown that related thiazole derivatives can inhibit fungal growth, possibly by disrupting cell wall synthesis or interfering with ergosterol biosynthesis .

In Vitro Studies

In vitro assays have demonstrated the biological activity of related compounds. For instance, derivatives of thiazole have been evaluated for their ability to inhibit platelet aggregation and their cytotoxic effects on cancer cells using MTT assays . The half-maximal inhibitory concentration (IC50) values are critical for determining efficacy.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Thiazole Derivative A | 39 ± 11 | Platelet Aggregation |

| Thiazole Derivative B | 25 ± 5 | Cancer Cell Lines |

Case Studies

- Anticancer Evaluation : A study focusing on a series of thiazole-containing compounds found that one specific derivative showed significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Fungal Inhibition : A recent study explored the antifungal potential of substituted thiazoles against Candida albicans. The compounds demonstrated effective growth inhibition at concentrations as low as 16 µg/mL, suggesting potential therapeutic applications in treating fungal infections .

Q & A

Q. What are the common synthetic routes for preparing (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Prepare the azetidine-3-amine intermediate by reacting pyrazin-2-amine with a protected azetidine derivative (e.g., via Buchwald-Hartwig amination) .

- Step 2: Functionalize the thiazole moiety. For example, react 2,4-dimethylthiazole-5-carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with the azetidine intermediate using a base like triethylamine in anhydrous dichloromethane .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/DMF) to isolate the final product .

Key Considerations:

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

- 1H/13C NMR: Assign peaks for the thiazole (δ 6.8–7.2 ppm), azetidine (δ 3.5–4.5 ppm), and pyrazine (δ 8.2–8.5 ppm) moieties. Compare with analogous structures in and .

- IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH stretches (pyrazine-amine) at ~3300 cm⁻¹ .

- X-ray Diffraction: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer: Prioritize target-based assays informed by structural analogs:

- Enzyme Inhibition: Screen against kinases or proteases due to the azetidine-pyrazine moiety’s potential as a hinge-binding motif. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) and fungi, referencing protocols in and .

- Cytotoxicity: Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

Methodological Answer:

-

Solvent Selection: Replace polar aprotic solvents (DMF) with dichloromethane or THF to minimize hydrolysis of the acid chloride intermediate .

-

Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

-

Temperature Control: Conduct coupling reactions at 0–5°C to suppress thiazole ring decomposition .

-

Workflow Example:

Step Parameter Optimization Yield Improvement Acylation Solvent DCM → 78% From 45% to 70% Purification Gradient Ethyl acetate:hexane (1:3 → 1:1) Reduced impurities

Reference: highlights chlorination side reactions resolved via alternative workup protocols .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Hypothesis-Driven Analysis:

- Advanced Techniques:

Example from : Unexpected indole formation during hydrazine reactions required GC-MS analysis to identify byproducts .

Q. What computational methods predict the compound’s biological activity and binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Parameterize the pyrazine-azetidine group as a hydrogen-bond donor .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability .

- QSAR Models: Train models on thiazole-azetidine analogs from and to predict IC50 values .

Validation: Compare docking scores with experimental enzyme inhibition data (e.g., ’s triazole-thiadiazole derivatives) .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with:

- Varied thiazole substituents (e.g., 2,4-dichloro vs. methyl groups) .

- Alternative heterocycles (e.g., replacing pyrazine with pyridine) .

- Biological Testing: Correlate substituent changes with activity shifts (e.g., logP vs. cytotoxicity) .

- Data Analysis: Use PCA (Principal Component Analysis) to cluster bioactivity profiles .

Example from : Nitro and pyrrolidinyl groups on pyrazole significantly enhanced antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.